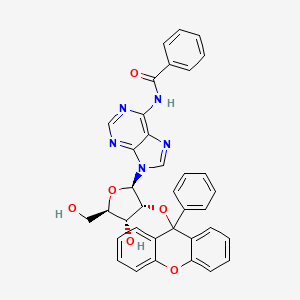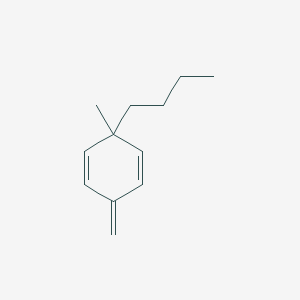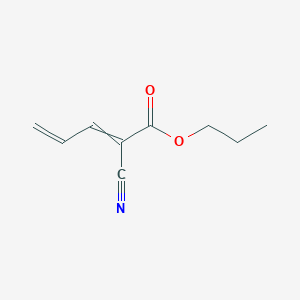
Propyl 2-cyanopenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-cyanopenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a propyl group attached to a 2-cyanopenta-2,4-dienoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-cyanopenta-2,4-dienoate typically involves the esterification of 2-cyanopenta-2,4-dienoic acid with propanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-cyanopenta-2,4-dienoic acid+propanolH2SO4propyl 2-cyanopenta-2,4-dienoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-cyanopenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 2-cyanopenta-2,4-dienoic acid
Reduction: Propyl 2-aminopenta-2,4-dienoate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Propyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of adhesives and coatings due to its reactive nature.
Wirkmechanismus
The mechanism of action of propyl 2-cyanopenta-2,4-dienoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-cyanopenta-2,4-dienoate
- Ethyl 2-cyanopenta-2,4-dienoate
- Butyl 2-cyanopenta-2,4-dienoate
Uniqueness
Propyl 2-cyanopenta-2,4-dienoate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different physical properties and reactivity profiles, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
84550-97-0 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
propyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C9H11NO2/c1-3-5-8(7-10)9(11)12-6-4-2/h3,5H,1,4,6H2,2H3 |
InChI-Schlüssel |
XTUHVYZIJMIOPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(=CC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



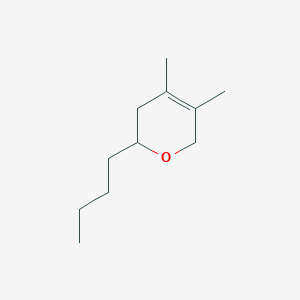

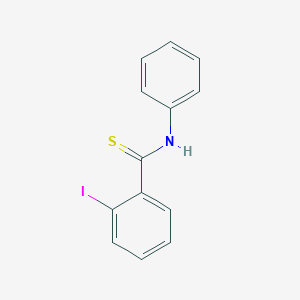
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
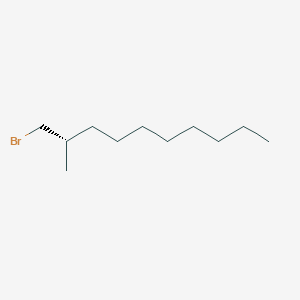

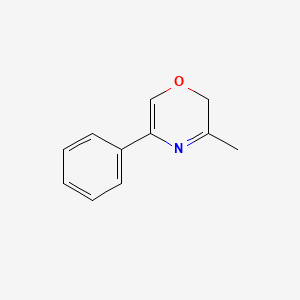
![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)

